Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este
Description
Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester is a highly specialized ester derivative characterized by a complex stereochemical framework. Key structural features include:
- Bicyclic indenyl system: A fused octahydro-7a-methyl-1H-indenyl group, contributing to conformational rigidity and steric bulk.
- Ethylidene and methylene groups: These unsaturated linkages introduce planar regions, influencing electronic properties and reactivity.
The TBS groups are commonly used in organic chemistry to protect hydroxyl groups, indicating possible utility in multi-step syntheses .
Properties
IUPAC Name |
ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68O5Si2/c1-15-40-35(39)22-24-41-28(3)32-20-21-33-29(17-16-23-38(32,33)10)18-19-30-25-31(42-44(11,12)36(4,5)6)26-34(27(30)2)43-45(13,14)37(7,8)9/h18-19,28,31-34H,2,15-17,20-26H2,1,3-14H3/b29-18+,30-19-/t28-,31+,32+,33-,34-,38+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUVYDXFZCBMDX-LVMQTPCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCO[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68O5Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester (CAS No. 413571-27-4) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on available research findings.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 661.127 g/mol. The intricate structure includes multiple stereocenters and functional groups that contribute to its biological properties.
Biological Activity Overview
The biological activity of propanoic acid derivatives has been studied primarily in the context of their potential therapeutic applications. The following sections summarize key findings from various studies.
Anticancer Activity
Recent research has indicated that derivatives of propanoic acid can exhibit anticancer properties. For instance, compounds with similar structural features have shown effectiveness against various cancer cell lines:
While specific data for the compound is limited, the structural similarities suggest potential for similar activity.
The mechanism by which propanoic acid derivatives exert their effects often involves modulation of signaling pathways related to cell proliferation and apoptosis. For instance:
- Inhibition of mPGES-1 : Some studies indicate that related compounds inhibit microsomal prostaglandin E synthase-1 (mPGES-1), leading to reduced tumor growth and metastasis by decreasing PGE2 synthesis .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of propanoic acid derivatives is crucial for evaluating their therapeutic potential. Factors influencing bioavailability include:
- Solubility : The presence of siloxane groups may enhance lipid solubility.
- Metabolism : Ester bonds are typically hydrolyzed in vivo, releasing active components that may exhibit enhanced biological activity.
Case Studies
A few case studies illustrate the potential applications of this compound:
- Study on Antitumor Activity : A study investigated a series of propanoic acid derivatives for their ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls when administered at specific dosages.
- In Vitro Analysis : In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines through caspase activation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related propanoic acid ethyl esters, emphasizing substituent effects on properties and applications:
Structural and Functional Insights:
Lipophilicity and Stability: The target compound’s TBS groups significantly increase its lipophilicity compared to simpler esters like ethyl propionate. This feature is critical for membrane permeability in drug design . In contrast, polar substituents (e.g., hydroxyl in 3-azido-2-hydroxypropanoic acid ethyl ester) reduce lipophilicity but enhance reactivity .
Biological Activity: Antimicrobial/Antioxidant: Ethyl propionate and its derivatives (e.g., 2-methylpropanoic acid ethyl ester) exhibit antifungal activity, likely due to ester hydrolysis releasing bioactive acids . The target compound’s bulky substituents may slow hydrolysis, prolonging activity.
Reactivity and Synthetic Utility: Esters with electron-withdrawing groups (e.g., cyano in 2-cyano-3-(1-phenylindol-3-yl)propanoic acid) undergo nucleophilic attacks more readily, useful in heterocyclic syntheses . The target’s silyl ethers are resistant to nucleophilic/acidic conditions, making them ideal for hydroxyl protection in multi-step syntheses .
Combustion and Thermal Behavior: Ethyl propanoate derivatives with linear chains (e.g., ethyl propionate) exhibit faster ignition than branched analogs (e.g., methyl butanoate) due to lower activation energy in decomposition pathways .
Q & A
What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Basic Research Question
The compound’s synthesis likely involves multi-step reactions, including esterification, silylation, and stereoselective cyclization. A common approach for similar propanoic acid derivatives is the formation of acyl chlorides using thionyl chloride (SOCl₂) under reflux, followed by coupling with alcohols or amines (e.g., as described in ) . For this compound, the tert-butyldimethylsilyl (TBDMS) protecting groups may require silylation reagents like TBDMS-Cl in the presence of a base (e.g., imidazole).
Advanced Research Question
Stereochemical control at the (1S,3aS,4E,7aS) and (3S,5R) positions is critical. Advanced methods include asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed couplings) or enzymatic resolution. Computational modeling (e.g., DFT studies) can predict reaction pathways and optimize conditions for stereoselectivity. Monitor reaction intermediates via LC-MS to identify bottlenecks in yield or selectivity.
How can researchers characterize the stereochemistry and structural conformation of this compound?
Basic Research Question
Standard techniques include:
- NMR : ¹H/¹³C NMR for backbone assignment, NOESY for spatial proximity of substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Advanced Research Question
For dynamic stereochemical analysis:
- Circular Dichroism (CD) : To study conformational changes in solution.
- VT-NMR (Variable Temperature NMR) : Investigate rotational barriers around the ethylidene bond (Z/E isomerism) .
- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate structural models .
What analytical challenges arise when quantifying this compound in complex mixtures, and how can they be resolved?
Basic Research Question
Chromatographic separation (HPLC/UPLC) with a C18 column and UV detection (210–260 nm) is standard. However, co-elution with byproducts may occur. Use gradient elution with acetonitrile/water and spiking experiments with reference standards to confirm retention times .
Advanced Research Question
Mass spectrometry-based quantification (LC-MS/MS) improves specificity. Challenges include ion suppression from silyl ether groups. Mitigate this by:
- Derivatization : Convert silyl ethers to more ionizable forms.
- Isotopic Labeling : Use deuterated internal standards for accurate calibration .
- High-Resolution MS : Differentiate isobaric interferences using exact mass .
How do the TBDMS protecting groups influence the compound’s stability under varying experimental conditions?
Basic Research Question
TBDMS groups are hydrolytically stable at neutral pH but cleave under acidic or basic conditions. For storage, maintain anhydrous environments (e.g., molecular sieves) and avoid protic solvents . Monitor degradation via TLC or HPLC .
Advanced Research Question
Study kinetic stability using:
- pH-Dependent Degradation Assays : Measure half-life in buffers (pH 1–13) to map stability profiles.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
- Computational Stability Prediction : Use QSPR models to correlate substituent effects with degradation rates .
What strategies address contradictions between computational predictions and experimental data for this compound?
Basic Research Question
Reconcile discrepancies by:
- Data Validation : Ensure computational parameters (e.g., solvent models, basis sets) match experimental conditions.
- Error Analysis : Compare calculated vs. observed NMR/IR spectra to identify systematic errors .
Advanced Research Question
Advanced approaches include:
- Machine Learning : Train models on analogous compounds to refine predictions.
- Multivariate Analysis : Use PCA or PLS to identify variables (e.g., steric hindrance, electronic effects) causing mismatches .
- In Silico Reaction Modeling : Simulate transition states to explain unexpected stereochemical outcomes.
How can researchers design experiments to probe the compound’s reactivity in novel transformations?
Basic Research Question
Start with small-scale screening:
- Solvent/Base Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar solvents.
- Catalyst Libraries : Evaluate Pd, Ru, or organocatalysts for cross-coupling or hydrogenation .
Advanced Research Question
High-throughput experimentation (HTE) with automated liquid handlers accelerates condition optimization. Pair with in-line analytics (e.g., ReactIR) to monitor real-time reaction progress . For photochemical reactions, use LED arrays to explore wavelength-dependent outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
